![molecular formula C20H20N4O3S2 B2517370 N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396793-00-2](/img/structure/B2517370.png)

N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving the formation of Schiff's bases, N-methylation, and reactions with various carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .

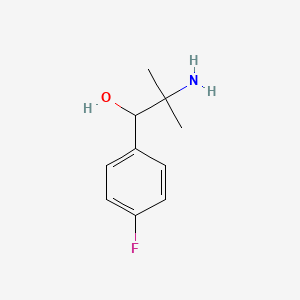

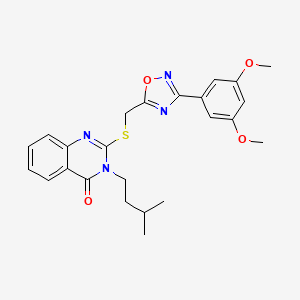

Molecular Structure Analysis

The molecular structure of the compound likely features a tetrahydrothiazolo[5,4-c]pyridin core, substituted with an ethylthio benzoyl group and a methylisoxazole carboxamide moiety. This structure could be associated with significant biological activity, as seen in related compounds where the presence of certain substituents on the benzene and pyridine rings has been shown to affect antiallergic activity .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to the compound. However, compounds with similar structural features have been shown to interact with biological targets, suggesting that the compound may also undergo biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, based on the structure, one could infer that the compound may exhibit properties suitable for oral administration, as seen with other antiallergic agents . Additionally, the presence of various functional groups could imply a certain degree of solubility in organic solvents and potential reactivity towards biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Computational Studies

An efficient method for synthesizing various heterocyclic compounds, including those related to the chemical structure , has been described. This method involves the use of catalytic amounts of p-toluenesulfonic acid or iodine and supports the formation of the products with theoretical calculations, highlighting a general approach to accessing substituted heterocycles with potential biological activities (Guleli et al., 2019).

Novel Heterocyclic Compounds with Biological Activity

The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds with valuable biological activities, was reported using both conventional and microwave techniques. This research opens pathways to novel therapeutic agents, demonstrating the chemical versatility and potential pharmacological applications of such compounds (Youssef et al., 2012).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives reveals the potential of these compounds, including those structurally related to the chemical , as antimicrobial agents. This work contributes to the understanding of the structure-activity relationships essential for the development of new antimicrobials (Bhuiyan et al., 2006).

Insecticidal Assessment

Research into the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal purposes against the cotton leafworm, Spodoptera littoralis, demonstrates the potential agricultural applications of such compounds. This study highlights the chemical's relevance in developing environmentally friendly pest control strategies (Fadda et al., 2017).

Antipsychotic Agents

The investigation of heterocyclic carboxamides as potential antipsychotic agents includes the evaluation of compounds related to the structure for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. This research provides insights into the design of new antipsychotic drugs with improved efficacy and reduced side effects (Norman et al., 1996).

Mecanismo De Acción

Imidazole Compounds

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pyridine Compounds

The compound also contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .

Propiedades

IUPAC Name |

N-[5-(2-ethylsulfanylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-3-28-16-7-5-4-6-13(16)19(26)24-9-8-14-17(11-24)29-20(21-14)22-18(25)15-10-12(2)27-23-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMAUJGENXCKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)